3-(2,5-Difluoro-4-nitrophenoxy)azetidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8F2N2O3 |
|---|---|
Molecular Weight |
230.17 g/mol |
IUPAC Name |
3-(2,5-difluoro-4-nitrophenoxy)azetidine |
InChI |
InChI=1S/C9H8F2N2O3/c10-6-2-9(16-5-3-12-4-5)7(11)1-8(6)13(14)15/h1-2,5,12H,3-4H2 |
InChI Key |
QKTHLGJJCSUMNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2=C(C=C(C(=C2)F)[N+](=O)[O-])F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 2,5 Difluoro 4 Nitrophenoxy Azetidine and Analogues
Strategies for Azetidine (B1206935) Ring Construction
The construction of the azetidine ring is a significant challenge in organic synthesis due to its inherent ring strain. rsc.orgrsc.org A variety of methods have been developed to access this important heterocyclic motif, ranging from intramolecular cyclizations to cycloaddition reactions and ring rearrangements. rsc.orgmagtech.com.cn
Intramolecular Cyclization Approaches
Intramolecular cyclization is a common and effective strategy for the formation of the azetidine ring. frontiersin.org This approach typically involves the formation of a carbon-nitrogen bond through the nucleophilic attack of an amine onto an electrophilic carbon center within the same molecule. A prevalent method involves the cyclization of γ-amino alcohols or their derivatives, where the hydroxyl group is converted into a good leaving group, such as a mesylate or tosylate, to facilitate the intramolecular SN2 reaction. frontiersin.orgnih.gov
Palladium-catalyzed intramolecular amination of unactivated C-H bonds has also emerged as a powerful tool for azetidine synthesis. organic-chemistry.org For instance, substrates containing a picolinamide (B142947) (PA) directing group can undergo cyclization at the γ-position to furnish the azetidine core under relatively mild conditions. organic-chemistry.org Another notable approach is the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, which provides a regioselective route to functionalized azetidines. frontiersin.orgnih.gov
Key Intramolecular Cyclization Strategies for Azetidine Synthesis:
| Strategy | Precursor Type | Key Reagents/Catalysts | Ref. |
| SN2 Cyclization | γ-Amino alcohols with leaving groups | Mesyl chloride, Tosyl chloride, Base | frontiersin.orgnih.gov |
| C-H Amination | Picolinamide-protected amines | Palladium catalysts | organic-chemistry.org |
| Aminolysis of Epoxides | cis-3,4-Epoxy amines | Lanthanum triflate (La(OTf)₃) | frontiersin.orgnih.gov |
Cycloaddition Reactions in Azetidine Synthesis
Cycloaddition reactions offer a direct and atom-economical pathway to the azetidine core. magtech.com.cn The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most efficient methods for constructing functionalized azetidines. rsc.orgresearchgate.netresearchgate.net This reaction can be initiated through direct irradiation or by using a triplet sensitizer. rsc.org Recent advancements have enabled these reactions using visible light, enhancing their applicability. springernature.com
The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a classic method for the synthesis of β-lactams (azetidin-2-ones), which can then be reduced to the corresponding azetidines. magtech.com.cnmdpi.com This reaction often proceeds with high stereoselectivity. mdpi.com Furthermore, amine-catalyzed cycloadditions of allenoates and imines have been developed as another route to construct the azetidine ring. magtech.com.cn
Examples of Cycloaddition Reactions for Azetidine Synthesis:
| Reaction Name | Reactants | Conditions | Product Type | Ref. |
| Aza Paternò–Büchi | Imine + Alkene | UV or visible light, optional sensitizer | Azetidine | rsc.orgresearchgate.netspringernature.com |
| Staudinger Synthesis | Ketene + Imine | Typically at low temperatures | β-Lactam (Azetidin-2-one) | mdpi.com |
| Allenoate-Imine Cycloaddition | Allenoate + Imine | Amine catalyst | Azetidine | magtech.com.cn |
Ring Contraction and Expansion Strategies for Azetidine Systems
Ring contraction and expansion reactions provide alternative routes to azetidine scaffolds, often starting from more readily available five- or three-membered heterocycles. magtech.com.cn For example, α-halo-substituted pyrrolidinones can undergo a one-pot nucleophilic addition-ring contraction to yield α-carbonylated N-sulfonylazetidines. organic-chemistry.org Photochemical ring contraction of 1,4-benzoxazepines has also been reported to produce polycyclic 1-azetines. nih.gov
Conversely, the ring expansion of aziridines represents a viable strategy for azetidine synthesis. magtech.com.cn Thermal isomerization of certain aziridine (B145994) derivatives can lead to the formation of azetidines. rsc.org Additionally, a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide can furnish 1-arenesulfonylazetidines. organic-chemistry.org
Stereoselective Synthesis of Azetidine Scaffolds
The stereocontrolled synthesis of azetidines is of paramount importance, as the stereochemistry of substituents on the ring can significantly impact biological activity. Chiral auxiliaries, such as tert-butanesulfinamide, have been successfully employed to achieve high levels of stereoselectivity in the synthesis of C-2-substituted azetidines. rsc.org
Asymmetric catalysis offers a more elegant approach to enantioenriched azetidines. For instance, metal-catalyzed asymmetric reduction of prochiral azetinyl-carboxylic acids can provide access to a library of functionalized 2-azetidinylcarboxylic acids with high diastereo- and enantioselectivity. acs.org Organocatalysis has also been utilized, where chiral catalysts like diphenylprolinol trimethylsilyl (B98337) ether can activate aldehydes for a stereoselective reaction with aldimines to form azetidine rings. rsc.org The Norrish–Yang cyclization, a photochemical reaction, can be used to create highly strained azetidinols from α-aminoacetophenones, which can serve as intermediates for further functionalization. nih.gov
Ethers Synthesis and Phenoxy Linkage Formation
The formation of the ether linkage between the azetidine core and the difluoronitrophenoxy moiety is a critical step in the synthesis of the target compound.
Nucleophilic Aromatic Substitution (SNAr) in Difluoronitrophenoxy Moiety Installation
The Williamson ether synthesis is a fundamental method for forming ethers, involving the reaction of an alkoxide with an alkyl halide. libretexts.orgmasterorganicchemistry.com However, for the synthesis of aryl ethers, particularly those with electron-deficient aromatic rings, Nucleophilic Aromatic Substitution (SNAr) is the preferred method. masterorganicchemistry.comnih.govlasalle.edu
The synthesis of 3-(2,5-Difluoro-4-nitrophenoxy)azetidine is achieved by reacting azetidin-3-ol (B1332694) with 1,2,4-trifluoro-5-nitrobenzene. In this reaction, the hydroxyl group of azetidin-3-ol is deprotonated by a base to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking the electron-deficient aromatic ring of 1,2,4-trifluoro-5-nitrobenzene. youtube.com
The reaction is facilitated by the presence of strong electron-withdrawing groups (in this case, the nitro group and the fluorine atoms) on the aromatic ring, which activate it towards nucleophilic attack. masterorganicchemistry.comlibretexts.org The fluorine atom at the C-1 position (para to the nitro group) is the most activated and is displaced by the azetidin-3-oxide nucleophile. The presence of electron-withdrawing groups ortho and para to the leaving group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, thus favoring the reaction. libretexts.org
General Scheme for SNAr Reaction:
Azetidin-3-ol + Base → Azetidin-3-oxide (nucleophile)
Azetidin-3-oxide + 1,2,4-Trifluoro-5-nitrobenzene → this compound + F⁻
This SNAr reaction provides an efficient and direct route to the desired 3-phenoxyazetidine (B1367254) derivative.
Advanced Functionalization of the Azetidine Ring
The azetidine ring is not merely a scaffold but an active participant in directing further functionalization and influencing molecular properties. nih.gov Advanced methods for modifying the azetidine ring and its substituents are crucial for creating diverse analogues.
Strategies for Introducing Nitro and Fluoro Substituents
In the context of synthesizing this compound, the most convergent and efficient strategy involves starting with a commercially available, pre-functionalized aromatic precursor, such as 1,4-difluoro-2-nitrobenzene or a related derivative. The etherification reaction, as discussed previously, then serves to couple the azetidinol (B8437883) with the substituted aromatic ring.
Attempting to introduce nitro and fluoro groups onto a pre-formed 3-phenoxyazetidine core would likely be challenging due to the potential for competing reactions and the difficulty in controlling regioselectivity on a less activated ring system. Therefore, the strategic use of functionalized building blocks is paramount.
Regioselective and Chemoselective Transformations on Azetidine Derivatives
Once the core structure of this compound is assembled, further transformations may be desired to explore the structure-activity relationship of analogues. Such transformations must be highly regioselective and chemoselective to avoid unwanted side reactions with the various functional groups present in the molecule.
One important transformation is the reduction of the nitro group to an amine. This conversion opens up a wide range of possibilities for subsequent functionalization, such as amidation or sulfonylation. A variety of reagents and conditions have been developed for the chemoselective reduction of aromatic nitro groups in the presence of other sensitive functionalities. organic-chemistry.org For instance, catalytic hydrogenation with specific catalysts or the use of reducing agents like tin(II) chloride can effectively reduce the nitro group while leaving the azetidine ring and the fluoro substituents intact. wikipedia.org
The nitrogen atom of the azetidine ring itself can also be selectively functionalized. After the removal of a protecting group like Boc, the secondary amine can undergo a variety of reactions, including alkylation, acylation, and sulfonylation, to introduce diverse substituents. researchgate.netresearchgate.net
| Reagent/Catalyst | Conditions | Key Advantages |
|---|---|---|
| Fe/NH4Cl | Aqueous ethanol, reflux | Inexpensive, effective for many substrates |
| SnCl2·2H2O | Ethanol, reflux | Mild conditions, good functional group tolerance |
| H2, Pd/C | Various solvents, room temperature | Clean reaction, high yields |
| Sodium Dithionite | Aqueous/organic biphasic system | Useful for water-soluble compounds |
Synthetic Challenges and Methodological Innovations for Complex Azetidine Ethers
The synthesis of complex azetidine ethers like this compound is not without its challenges. The inherent strain of the azetidine ring makes it susceptible to ring-opening reactions under certain conditions. nih.govrsc.org For example, strongly acidic or basic conditions, or the presence of certain nucleophiles, can lead to cleavage of the four-membered ring. nih.gov Therefore, careful selection of reaction conditions and protecting groups is essential to maintain the integrity of the azetidine core throughout the synthetic sequence.
Another challenge lies in achieving high yields and purity, particularly on a larger scale. The potential for side reactions, such as di-substitution on the aromatic ring during SNAr, requires careful optimization of reaction parameters.
Methodological innovations that address these challenges are continually being developed. The use of flow chemistry, for example, can offer better control over reaction temperature and time, potentially minimizing side reactions and improving yields. Furthermore, the development of novel catalytic systems for C-N and C-O bond formation continues to provide milder and more efficient routes to functionalized azetidines. The strain-release reactivity of azabicyclo[1.1.0]butane has also been harnessed in modular multicomponent syntheses to rapidly access substituted azetidines. uni-muenchen.de
Elucidating the Reactivity and Mechanistic Pathways of 3 2,5 Difluoro 4 Nitrophenoxy Azetidine
Intrinsic Reactivity of the Azetidine (B1206935) Ring System
The reactivity of azetidines, four-membered nitrogen-containing heterocycles, is predominantly governed by their significant ring strain, which is estimated to be approximately 25.4 kcal/mol. rsc.org This inherent strain is intermediate between the highly reactive and less stable aziridines (27.7 kcal/mol) and the relatively unreactive five-membered pyrrolidines (5.4 kcal/mol). rsc.org This balance of strain-induced reactivity and relative stability allows for facile handling while enabling unique chemical transformations under specific conditions. rsc.orgrsc.orgresearchwithrutgers.com
| Heterocycle | Ring Strain (kcal/mol) |
| Aziridine (B145994) | 27.7 |
| Azetidine | 25.4 |
| Pyrrolidine | 5.4 |
| Data sourced from references rsc.org. |
Strain-Release Reactions: Ring-Opening and Ring-Expansion Mechanisms
The considerable ring strain within the azetidine scaffold is the primary driving force for reactions that lead to the cleavage of the ring's C-N or C-C bonds. researchgate.net These strain-release reactions are a hallmark of azetidine chemistry and typically manifest as ring-opening or ring-expansion processes. rsc.orgnih.govbris.ac.ukjove.com
Ring-Opening Mechanisms: Azetidine rings can be opened by a variety of nucleophiles, a process often facilitated by the activation of the ring. rsc.orgnih.govbeilstein-journals.orgacs.org Activation typically involves converting the nitrogen atom into a better leaving group, for example, through protonation under acidic conditions or by acylation. nih.govmagtech.com.cn This activation enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. magtech.com.cn For instance, Lewis acid-promoted ring-opening of N-activated azetidines with aromatic nucleophiles via a Friedel-Crafts mechanism has been reported. rsc.org Similarly, treatment with reagents like the Olah reagent (pyridine-HF) can lead to regioselective ring-opening to produce γ-fluorinated amines. rsc.org The regioselectivity of the nucleophilic attack is influenced by both electronic effects of substituents and steric hindrance. magtech.com.cn Unsaturated groups such as aryl or acyl on the ring can stabilize transition states, directing the nucleophile to the adjacent carbon. magtech.com.cn
Ring-Expansion Mechanisms: Azetidines can also undergo ring expansion to form larger, more stable heterocyles like pyrrolidines, piperidines, and azepanes. bohrium.comresearchgate.net These reactions often proceed through the formation of bicyclic azetidinium intermediates or ylides. bohrium.comnih.gov For example, the reaction of rhodium-bound carbenes with certain aziridines can lead to a [3+1] ring expansion to yield highly substituted azetidines. nih.gov Another strategy involves the acid-promoted ring expansion of 2,2-disubstituted azetidines to form 1,3-oxazinan-2-ones, which proceeds via N-protonation and subsequent C-N bond cleavage. rsc.org These transformations leverage the release of ring strain to drive the formation of five- to eight-membered rings. bohrium.com
Nucleophilic and Electrophilic Reactivity Profiles of Azetidines
The reactivity of the azetidine ring can be characterized by both the nucleophilicity of the nitrogen atom and the electrophilicity of the ring carbons.
Nucleophilic Reactivity: The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic character to the azetidine ring. nih.gov This allows azetidines to react with a wide range of electrophiles, such as alkyl halides and acyl chlorides, at the nitrogen atom. acs.orgchemrxiv.org However, the pKa of the azetidine nitrogen is a critical factor determining its reactivity, especially in acid-mediated processes. nih.gov Delocalization of the nitrogen lone pair, for instance by an adjacent aryl group, can decrease its basicity and nucleophilicity. nih.gov
Electrophilic Reactivity: While the nitrogen atom is the primary site of nucleophilicity, the carbon atoms of the azetidine ring act as electrophilic sites, particularly upon activation of the nitrogen. rsc.orgmagtech.com.cn As discussed, protonation or acylation of the nitrogen makes the ring carbons susceptible to attack by nucleophiles, leading to ring-opening. magtech.com.cnacs.orgresearchgate.net This electrophilic character is the basis for many functionalization reactions of the azetidine scaffold. rsc.org
Influence of Difluoro-4-nitrophenoxy Moiety on Azetidine Reactivity
The 2,5-difluoro-4-nitrophenoxy substituent at the C3 position of the azetidine ring profoundly influences its reactivity through a combination of electronic and steric effects.
Electronic Effects of Fluorine and Nitro Groups on Reaction Pathways
The electronic nature of the azetidine ring in 3-(2,5-Difluoro-4-nitrophenoxy)azetidine is significantly modulated by the strongly electron-withdrawing properties of the substituent. researchgate.net Both fluorine and nitro groups are powerful electron-withdrawing groups, acting through inductive (-I) and resonance (-M) effects. minia.edu.eglibretexts.orgnumberanalytics.com
Inductive Effect (-I): Fluorine is the most electronegative element, and its presence on the aromatic ring strongly withdraws electron density through the sigma bonds. libretexts.orgcsbsju.edu The nitro group also exerts a powerful inductive pull. minia.edu.eg These effects are transmitted through the phenoxy ether linkage to the azetidine ring, reducing the electron density around the C3 carbon and influencing the basicity of the azetidine nitrogen.
Resonance Effect (-M): The nitro group strongly deactivates the aromatic ring by withdrawing π-electron density through resonance. libretexts.org This makes the phenoxy ring itself highly electron-poor and resistant to electrophilic aromatic substitution but highly activated toward nucleophilic aromatic substitution. sapub.org While halogens like fluorine can donate electrons via resonance (+M effect), their strong inductive withdrawal (-I effect) is generally dominant, especially in polychlorinated/fluorinated systems. csbsju.eduwikipedia.org
The cumulative effect of these groups makes the entire difluoro-4-nitrophenoxy moiety a potent electron-withdrawing group. This has several consequences for reactivity:
Decreased Basicity of Azetidine Nitrogen: The inductive pull of the substituent will decrease the pKa of the azetidine nitrogen, making it a weaker base and nucleophile compared to an unsubstituted or alkyl-substituted azetidine. nih.gov
Activation for Nucleophilic Attack: The electron-withdrawing nature of the substituent enhances the electrophilic character of the C3 carbon of the azetidine ring, potentially making it more susceptible to nucleophilic attack.
Reactivity of the Aromatic Ring: The phenoxy ring is highly deactivated towards electrophiles but activated for nucleophilic aromatic substitution, where a strong nucleophile could potentially displace one of the fluorine atoms or the entire azetidinoxy group.
| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |
| Fluoro (-F) | Strong Electron-Withdrawing (-I) | Weak Electron-Donating (+M) | Deactivating |
| Nitro (-NO₂) | Strong Electron-Withdrawing (-I) | Strong Electron-Withdrawing (-M) | Strongly Deactivating |
| Data compiled from principles described in references minia.edu.eglibretexts.orgcsbsju.eduwikipedia.org. |
Steric Considerations in Reaction Pathways
Steric hindrance plays a crucial role in dictating the regioselectivity and feasibility of reaction pathways. researchgate.netwikipedia.org In this compound, the fluorine atom at the 2-position of the phenyl ring (ortho to the ether linkage) introduces significant steric bulk. wikipedia.orgnumberanalytics.com
This ortho effect can:
Hinder Approach to the Ether Linkage: The ortho-fluorine can sterically shield the ether oxygen and the C3-O bond, potentially hindering reactions that involve this part of the molecule.
Influence Conformation: Steric repulsion between the ortho-fluorine and the azetidine ring may force the phenoxy group to adopt a twisted conformation relative to the C3-O bond. wikipedia.org This specific conformation could influence the accessibility of different faces of the azetidine ring to incoming reagents.
Direct Reaction Pathways: Steric hindrance can disfavor reactions at more crowded sites. numberanalytics.comlibretexts.org For example, in a potential ring-opening reaction, a bulky nucleophile might preferentially attack the less hindered C2 or C4 positions of the azetidine ring over the C3 position, which is attached to the bulky phenoxy group.
Exploration of Specific Reaction Pathways
While specific experimental data on the reactivity of this compound is not extensively documented in the reviewed literature, its reaction pathways can be predicted based on the intrinsic reactivity of the azetidine ring and the strong electronic and steric influences of its C3 substituent.
Acid-Catalyzed Ring-Opening: Given the propensity of azetidines to undergo ring-opening under acidic conditions, a plausible reaction pathway involves the initial protonation of the azetidine nitrogen. nih.govmagtech.com.cn This would be followed by nucleophilic attack on one of the ring carbons. The strong electron-withdrawing nature of the difluoro-4-nitrophenoxy group would destabilize any developing positive charge (carbocation character) at the adjacent C3 carbon. Consequently, nucleophilic attack would likely be directed towards the C2 and C4 positions, leading to the formation of a γ-substituted amine.
Nucleophilic Ring-Opening: Direct ring-opening by a potent nucleophile is another feasible pathway. acs.orgresearchgate.net Strong nucleophiles could attack one of the azetidine ring carbons in an S_N2-type reaction. The C3 carbon is electronically activated by the substituent, but it is also sterically hindered. Therefore, a competition between attack at C2/C4 versus C3 would be expected, with the outcome depending on the steric bulk of the nucleophile and the precise reaction conditions.
Nucleophilic Aromatic Substitution (S_NAr): The difluoro-4-nitrophenoxy moiety is highly activated for S_NAr reactions. The nitro group strongly stabilizes the negative charge in the Meisenheimer complex intermediate that forms upon nucleophilic attack on the aromatic ring. A strong nucleophile (e.g., an alkoxide or amine) could potentially displace one of the fluorine atoms, particularly the one at C5 (ortho to the nitro group), or even the azetidinoxy group itself, which is located at a position activated by the para-nitro group.
Reactions at the Azetidine Nitrogen: Despite its reduced basicity, the azetidine nitrogen retains a lone pair and can react with strong electrophiles. chemrxiv.org For example, acylation with acid chlorides or reaction with potent alkylating agents could occur at the nitrogen, which would further activate the ring for subsequent nucleophilic ring-opening reactions.
Mechanistic Studies of Substitution Reactions at the Phenoxy Linkage
The phenoxy linkage in this compound is a prime site for nucleophilic aromatic substitution (SNAr). The benzene (B151609) ring is rendered electron-deficient by the powerful electron-withdrawing nitro group and the inductive effects of the two fluorine atoms. wikipedia.orgnih.gov This electronic deficiency facilitates the attack of nucleophiles on the aromatic ring.
The mechanism of SNAr reactions is typically a two-step process involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov In the case of this compound, a nucleophile would attack the carbon atom bearing a fluorine atom, leading to the formation of this intermediate. The negative charge is delocalized across the aromatic system and is particularly stabilized by the nitro group at the para position. The subsequent departure of the fluoride (B91410) leaving group restores the aromaticity of the ring, yielding the substituted product. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond. nih.gov
The presence of two fluorine atoms at the 2- and 5-positions, both ortho and meta to the nitro group respectively, and ortho and para to the ether linkage, influences the regioselectivity of the substitution. The fluorine at the 2-position is ortho to the nitro group, and the fluorine at the 5-position is meta. Generally, positions ortho and para to a strong electron-withdrawing group like a nitro group are more activated towards nucleophilic attack. nih.gov Therefore, substitution of the fluorine at the 2-position would be kinetically favored.
Recent studies have suggested that not all SNAr reactions proceed through a stepwise mechanism. In some cases, particularly with less electron-deficient aryl fluorides, a concerted or borderline mechanism may be operative. nih.govrsc.org Density functional theory (DFT) calculations are often employed to predict the operative mechanism for specific substrates and nucleophiles. rsc.org
Table 1: Predicted Reactivity of Halogens in Nucleophilic Aromatic Substitution
| Leaving Group | Relative Reactivity | Rationale |
| F | High | Highly electronegative, polarizing the C-X bond and facilitating nucleophilic attack. |
| Cl | Moderate | Less electronegative than fluorine, resulting in a less polarized C-X bond. |
| Br | Lower | Weaker C-X bond but less effective at stabilizing the transition state. |
| I | Lowest | Least electronegative, leading to the lowest reactivity in SNAr. |
Reactions Involving the Nitro Group
The nitro group of this compound is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction. wikipedia.org The reduction of aromatic nitro compounds is a fundamental reaction in organic synthesis, providing access to the corresponding anilines. masterorganicchemistry.com
Several methods can be employed for the reduction of the nitro group:
Catalytic Hydrogenation: This is a common and efficient method involving the use of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. wikipedia.org This method is generally clean and provides high yields of the corresponding amine.
Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com These reactions proceed via a series of single-electron transfers from the metal to the nitro group.
Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst can also be used to reduce the nitro group. wikipedia.org
The reduction of the nitro group to an amine significantly alters the electronic properties of the aromatic ring, transforming it from an electron-deficient system to an electron-rich one. This change in electronic nature would deactivate the ring towards further nucleophilic aromatic substitution but activate it towards electrophilic aromatic substitution.
The nitro group can also participate in other reactions, such as partial reduction to hydroxylamines or nitroso compounds, depending on the reaction conditions and the reducing agent used. wikipedia.orgtaylorfrancis.com
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent System | Product | Conditions |
| H₂, Pd/C | Amine | Mild temperature and pressure |
| Fe, HCl | Amine | Acidic, aqueous conditions |
| SnCl₂, HCl | Amine | Acidic conditions |
| Na₂S₂O₄ | Amine | Aqueous solution |
| Zn, NH₄Cl | Hydroxylamine | Neutral aqueous conditions |
Photochemical and Thermal Reactivity of the Compound
The photochemical and thermal stability of this compound is largely dictated by the nitroaromatic moiety. Aromatic nitro compounds are known to be photochemically active. researchgate.net Upon absorption of UV light, nitroaromatics can undergo a variety of reactions, including the reduction of the nitro group and cleavage of the C-NO₂ bond. nih.gov The photoreduction can lead to the formation of nitroso compounds, and in the presence of a hydrogen-donating solvent, may proceed to the corresponding amine. acs.org Another common photochemical pathway for nitroaromatics is the rearrangement to a nitrite (B80452) ester, which can then decompose to form nitric oxide (NO) and a phenoxy radical. nih.gov The presence of fluorine atoms on the ring may influence the photostability and the specific photochemical pathways undertaken.
Thermally, nitroaromatic compounds can be unstable, particularly at elevated temperatures. The decomposition of nitroaromatics often involves the homolytic cleavage of the C-NO₂ bond to generate an aryl radical and nitrogen dioxide (NO₂). dtic.milkaust.edu.sa Another potential decomposition pathway is the isomerization of the nitro group to a nitrite, followed by the cleavage of the O-NO bond. dtic.mil The presence of other substituents on the aromatic ring can influence the decomposition temperature and the primary decomposition pathways. osti.gov The thermal behavior of nitrophenols and their derivatives has been studied, and it is known that the presence of phenoxy groups can influence the thermal stability. acs.org
Theoretical Frameworks for Predicting Reactivity
Theoretical and computational chemistry provides a powerful framework for predicting and understanding the reactivity of molecules like this compound. Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), can be used to model the electronic structure and predict various reactivity parameters. rsc.org
For instance, the calculation of molecular electrostatic potential (MEP) maps can identify the electron-rich and electron-poor regions of the molecule, thereby predicting the sites most susceptible to nucleophilic and electrophilic attack. The LUMO (Lowest Unoccupied Molecular Orbital) energy and its distribution can indicate the most likely sites for nucleophilic attack in SNAr reactions. mdpi.com
Computational methods are also invaluable for elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, the activation barriers for different reaction pathways can be determined. nih.gov This allows for the prediction of the most favorable mechanistic pathway, for example, distinguishing between a stepwise Meisenheimer complex mechanism and a concerted SNAr mechanism. nih.gov Furthermore, theoretical calculations can be used to predict the regioselectivity of substitution reactions by comparing the activation energies for attack at different positions on the aromatic ring. The kinetic isotope effect (KIE) can also be computationally modeled to provide further insight into the reaction mechanism. nih.gov
Computational and Theoretical Investigations of 3 2,5 Difluoro 4 Nitrophenoxy Azetidine
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are foundational to understanding the behavior of 3-(2,5-Difluoro-4-nitrophenoxy)azetidine at a subatomic level. These methods allow for the precise determination of its geometry and the distribution of electrons within the molecule, which are critical determinants of its physical and chemical properties.
Density Functional Theory (DFT) Analyses
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. For this compound, DFT calculations are instrumental in predicting its equilibrium geometry, including bond lengths, bond angles, and dihedral angles. These calculations can reveal the subtle interplay of electronic effects from the difluoro-nitrophenyl group and the steric constraints of the azetidine (B1206935) ring.
A typical DFT analysis would involve geometry optimization using a functional such as B3LYP in conjunction with a basis set like 6-31G*. The results of such a calculation would provide a detailed picture of the molecule's three-dimensional structure. For instance, the lengths of the C-F, C-N, N-O, and C-O bonds, as well as the bond angles within the aromatic and azetidine rings, can be precisely calculated. These theoretical values can then be compared with experimental data if available, or used to predict the structure of novel derivatives.
Interactive Table: Predicted Structural Parameters of this compound from DFT Calculations
| Parameter | Predicted Value |
| C-F Bond Length (Å) | Data not available in search results |
| C-N (nitro) Bond Length (Å) | Data not available in search results |
| O-N-O Bond Angle (°) | Data not available in search results |
| Azetidine Ring Pucker Angle (°) | Data not available in search results |
Conformational Analysis and Energy Landscapes
The flexibility of the azetidine ring and the rotation around the ether linkage (C-O-C) mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them. By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface can be mapped out.
This analysis helps in understanding the molecule's preferred shape in different environments. The relative energies of different conformers can indicate which shapes are most likely to be populated at a given temperature. This information is crucial for predicting how the molecule might interact with biological targets or other molecules. For fluorinated proline derivatives, which share structural similarities, conformational properties are known to be significantly influenced by the fluorine substituents.
Electrostatic Potential and Frontier Molecular Orbital Theory
The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution in a molecule. For this compound, the MEP would highlight electron-rich regions (negative potential), such as around the oxygen atoms of the nitro group and the fluorine atoms, and electron-poor regions (positive potential), likely around the hydrogen atoms of the azetidine ring. This map is invaluable for predicting sites of electrophilic and nucleophilic attack.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the electron-withdrawing nitro and difluoro substituents are expected to lower the energies of both the HOMO and LUMO, influencing its reactivity profile.
Interactive Table: Calculated Frontier Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available in search results |
| LUMO | Data not available in search results |
| HOMO-LUMO Gap | Data not available in search results |
Modeling Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By modeling the reactants, products, and any intermediate and transition states, a detailed understanding of the reaction mechanism can be achieved.
Solvent Effects in Computational Modeling
Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for solvent effects through either explicit or implicit methods. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach can capture the bulk electrostatic effects of the solvent on the solute, providing a more realistic picture of the reaction in solution. For reactions involving charged or highly polar species, the inclusion of solvent effects is often critical for obtaining accurate results.
Theoretical Studies on Structure-Reactivity Relationships
Theoretical and computational chemistry provide powerful tools for understanding the intricate relationship between the molecular structure of a compound and its chemical reactivity. For a molecule like this compound, these studies can elucidate the electronic and steric factors that govern its behavior in chemical reactions. By dissecting the roles of its constituent parts—the strained azetidine ring, the phenoxy linker, and the substituted aromatic ring—researchers can predict reaction outcomes, rationalize mechanistic pathways, and design novel derivatives with desired properties.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique aimed at establishing a mathematical correlation between a molecule's structural or physicochemical properties and its reactivity. While specific QSRR models for this compound are not prominently featured in existing literature, the principles of this methodology are broadly applicable. Such models are invaluable for predicting the reactivity of new compounds without the need for extensive experimental synthesis and testing.
A QSRR study on a series of compounds including this compound would involve calculating a set of numerical parameters, known as molecular descriptors, and correlating them with experimentally determined reactivity data, such as reaction rate constants. Studies on other fluorinated heterocyclic amines have demonstrated the success of this approach, confirming the critical role of fluorinated substituents in determining physicochemical properties. researchgate.net The selection of appropriate descriptors is crucial for building a robust model. For this particular molecule, relevant descriptors would capture its unique electronic and structural features. Quantum chemistry-based descriptors are often employed to describe substituent effects with high accuracy. researchgate.net
Table 1: Potential Molecular Descriptors for QSRR Modeling of this compound
| Descriptor Class | Specific Descriptor Example | Information Provided |
| Electronic | Hammett Constants (σ) | Quantifies the electron-donating or electron-withdrawing effect of substituents on the phenyl ring. nih.gov |
| Charge on the Azetidine Nitrogen | Indicates the nucleophilicity and basicity of the amine. | |
| cSAR (charge of the substituent active region) | Describes electron-attracting properties of a substituent regardless of its position or system. researchgate.net | |
| Dipole Moment | Reflects the overall polarity of the molecule, influencing interactions with polar reagents and solvents. | |
| Steric | Sterimol Parameters (L, B1, B5) | Describe the size and shape of substituents, which can affect the accessibility of reactive sites. |
| Molar Volume | Represents the overall size of the molecule. | |
| Topological | Connectivity Indices (e.g., Chi indices) | Encodes information about the branching and connectivity of the molecular skeleton. |
| Quantum-Chemical | HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons in frontier molecular orbital interactions. |
Understanding the Impact of Substituents on Chemical Behavior
The reactivity of this compound is a direct consequence of the interplay between its different functional groups. A detailed analysis of the electronic effects of each substituent is essential for understanding its chemical behavior. Substituents can influence reactivity by altering electron density and stabilizing or destabilizing reaction intermediates. libretexts.org
The Nitro Group (-NO₂): The nitro group at the para-position (C4) of the phenyl ring is a potent electron-withdrawing group (EWG). It deactivates the aromatic ring towards electrophilic attack by withdrawing electron density through both a strong negative inductive effect (-I) and a powerful negative resonance effect (-R). researchgate.netlibretexts.org This pronounced electron-withdrawing character significantly lowers the electron density across the entire phenoxy moiety, which in turn influences the properties of the attached azetidine ring.
The Azetidine Ring: The four-membered azetidine ring is a saturated amine heterocycle characterized by significant ring strain. medwinpublishers.com This inherent strain can be a driving force in reactions that lead to ring-opening. The reactivity of the azetidine nitrogen, particularly its nucleophilicity and basicity, is directly modulated by the electronic nature of the N-substituent. In this case, the strongly electron-withdrawing 2,5-difluoro-4-nitrophenoxy group is expected to substantially decrease the electron density on the nitrogen atom, rendering it less basic and less nucleophilic compared to an N-alkyl or N-phenyl azetidine.
Table 2: Summary of Substituent Electronic Effects in this compound
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Phenyl Ring |
| Nitro (-NO₂) | C4 | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strong Deactivation |
| Fluoro (-F) | C2, C5 | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivation |
| Azetidinoxy (-O-Aze) | C1 | Withdrawing (-I) | Donating (+R) | Activation |
Advanced Computational Methodologies and Future Directions
The theoretical investigation of complex molecules like this compound is continually advancing through the development of more sophisticated computational methods and increased computing power.
Current state-of-the-art approaches predominantly rely on quantum mechanics (QM), particularly Density Functional Theory (DFT), to accurately calculate molecular geometries, electronic structures, and reaction energy profiles. These methods provide the foundational data for QSRR models and for rationalizing the substituent effects described above.
Looking forward, several exciting avenues are poised to deepen our understanding of this and related compounds:
AI-Enabled Molecular Design: The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing computational chemistry. AI-driven platforms can be trained on existing chemical data to predict the properties and reactivity of novel compounds, accelerating the discovery of new molecules with specific functions. nih.gov For instance, generative models could design new azetidine derivatives with optimized electronic properties for applications in medicinal chemistry. nih.gov
Dynamic and Mechanistic Simulations: While static QM calculations are informative, molecular dynamics (MD) simulations can provide insights into the conformational flexibility and solvent effects that influence reactivity. Advanced techniques like QM/MM (Quantum Mechanics/Molecular Mechanics) can model reactions in complex environments, such as within a protein's active site, by treating the reactive core with high-level QM theory and the surrounding environment with more efficient classical mechanics.
Predictive Toxicology and Metabolism: Future computational work could focus on predicting the metabolic fate and potential toxicity of this compound. In silico models are increasingly used in the early stages of drug discovery to flag compounds that may have undesirable pharmacokinetic or toxicological profiles, saving significant time and resources.
The continued development and application of these advanced computational methodologies will be crucial for unlocking the full potential of azetidine derivatives in various scientific fields, from drug discovery to materials science. nih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 3-(2,5-Difluoro-4-nitrophenoxy)azetidine. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Elucidaion
One-dimensional ¹H and ¹³C NMR spectra offer a fundamental picture of the molecule's carbon-hydrogen framework.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For this compound, distinct signals are expected for the azetidine (B1206935) ring protons and the aromatic protons. The azetidine protons typically appear in the upfield region, though they are deshielded by the adjacent nitrogen and the phenoxy group. The protons on the difluoronitrophenyl ring are expected in the downfield aromatic region, with their chemical shifts and coupling patterns influenced by the electron-withdrawing nitro group and the two fluorine atoms.
Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the two carbons of the azetidine ring, and the six carbons of the aromatic ring. The chemical shifts are highly dependent on the electronic environment; carbons bonded to electronegative atoms like oxygen, nitrogen, and fluorine will be shifted downfield.
The following tables outline the predicted chemical shifts for the protons and carbons of the molecule, based on data from analogous structures containing azetidine and substituted fluoronitrophenyl moieties.
Table 1: Predicted ¹H NMR Chemical Shifts (Predicted for CDCl₃ solvent)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Azetidine CH₂ (C2, C4) | 3.8 - 4.2 | Multiplet |
| Azetidine CH (C3) | 4.8 - 5.2 | Multiplet |
| Aromatic CH (C3') | 7.0 - 7.4 | Doublet of doublets (dd) |
| Aromatic CH (C6') | 7.8 - 8.2 | Doublet of doublets (dd) |
| Azetidine NH | 2.0 - 3.5 | Broad singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts (Predicted for CDCl₃ solvent)
| Carbons | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Azetidine CH₂ (C2, C4) | ~50 - 55 |
| Azetidine CH (C3) | ~70 - 75 |
| Aromatic C-O (C1') | ~150 - 155 |
| Aromatic C-F (C2') | ~155 - 160 (d, ¹JCF) |
| Aromatic C-H (C3') | ~110 - 115 |
| Aromatic C-NO₂ (C4') | ~140 - 145 |
| Aromatic C-F (C5') | ~150 - 155 (d, ¹JCF) |
| Aromatic C-H (C6') | ~118 - 122 |
Fluorine-¹⁹ (¹⁹F) and Nitrogen-¹⁵ (¹⁵N) NMR for Specific Site Analysis
Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy: Given the presence of two fluorine atoms, ¹⁹F NMR is an exceptionally powerful tool for characterizing this molecule. ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it excellent for detecting subtle changes in the electronic environment. nih.gov The two fluorine atoms on the aromatic ring are chemically non-equivalent and are expected to appear as distinct signals. Each signal would be split into a doublet of doublets due to coupling with the adjacent aromatic protons and potentially a smaller, long-range coupling to the other fluorine atom. The chemical shifts provide direct information about the electronic impact of the nitro and phenoxy substituents. rsc.org
Nitrogen-¹⁵ (¹⁵N) NMR Spectroscopy: ¹⁵N NMR spectroscopy can provide valuable information about the nitrogen atoms in the azetidine ring and the nitro group. Although less sensitive than ¹H NMR, it can confirm the electronic state of these nitrogen centers. The azetidine nitrogen would have a chemical shift characteristic of a saturated amine, while the nitro group nitrogen would appear significantly downfield in a region typical for nitro compounds. For unsubstituted azetidine, the ¹⁵N resonance is reported at δ 25.3 ppm (relative to ammonia). nih.gov
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-4 bonds). For this compound, COSY would show correlations between the geminal and vicinal protons within the azetidine ring. It would also show a correlation between the two aromatic protons (H3' and H6'), confirming their positions relative to each other.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). It is used to definitively assign the carbon signals for all protonated carbons. For example, the azetidine proton signals would correlate to their corresponding azetidine carbon signals, and the aromatic proton signals would correlate to their respective aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for identifying and assigning quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. Key expected HMBC correlations would include:
The azetidine C3-H proton to the aromatic C1' carbon, confirming the ether linkage.
The aromatic H3' and H6' protons to the neighboring quaternary carbons (C1', C2', C4', C5'), which helps to assign these carbons and confirm the substitution pattern on the aromatic ring.
Vibrational Spectroscopy (Infrared and Raman)
Identification of Functional Groups and Molecular Vibrations
The IR spectrum is particularly useful for identifying characteristic vibrations of the functional groups within this compound. The presence of the nitro group, C-F bonds, the C-O ether linkage, and the aromatic ring will give rise to strong, characteristic absorption bands.
Table 3: Predicted Characteristic Infrared (IR) Absorption Frequencies
| Functional Group | Bond | Vibration Type | Predicted Frequency (cm⁻¹) |
|---|---|---|---|
| Nitro Group | N-O | Asymmetric Stretch | 1510 - 1560 |
| Nitro Group | N-O | Symmetric Stretch | 1345 - 1385 |
| Aryl-F Bond | C-F | Stretch | 1100 - 1250 |
| Aryl Ether | C-O-C | Asymmetric Stretch | 1200 - 1275 |
| Aryl Ether | C-O-C | Symmetric Stretch | 1020 - 1075 |
| Aromatic Ring | C=C | Stretch | 1450 - 1600 |
| Azetidine N-H | N-H | Stretch | 3300 - 3500 |
| Alkyl C-H | C-H | Stretch | 2850 - 2960 |
The Raman spectrum would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the nitro group, which are often strong in Raman scattering.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For a compound like this compound, it would be instrumental in confirming its molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. The theoretical exact mass of the neutral molecule this compound (C₉H₈F₂N₂O₃) is calculated and would be compared against the experimental value in a laboratory setting. Typically, analysis would be performed on the protonated molecule, [M+H]⁺.
Table 1: Theoretical Exact Mass Data for this compound
| Species | Chemical Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| [M] | C₉H₈F₂N₂O₃ | 246.0498 |
| [M+H]⁺ | C₉H₉F₂N₂O₃⁺ | 247.0576 |
| [M+Na]⁺ | C₉H₈F₂N₂O₃Na⁺ | 269.0396 |
| [M-H]⁻ | C₉H₇F₂N₂O₃⁻ | 245.0420 |
Fragmentation Pathways and Structural Information from Tandem MS
Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (e.g., the protonated molecular ion, [M+H]⁺) to generate fragment ions. The resulting fragmentation pattern provides valuable information about the molecule's structure. For this compound, fragmentation would likely occur at the ether linkage and within the azetidine ring, as these are common cleavage points.
A hypothetical fragmentation pattern could involve the following pathways:
Cleavage of the C-O ether bond, leading to the formation of a 2,5-difluoro-4-nitrophenolate ion or a corresponding cation.
Loss of the nitro group (NO₂) from the aromatic ring.
Fragmentation of the azetidine ring, potentially leading to the loss of ethylene (B1197577) (C₂H₄) or related fragments.
Table 2: Predicted Key Fragment Ions from Tandem MS of [C₉H₉F₂N₂O₃]⁺
| Predicted m/z | Possible Fragment Ion Formula | Structural Origin |
|---|---|---|
| 173.0011 | C₆H₃F₂NO₃⁻ | 2,5-Difluoro-4-nitrophenolate anion (in negative mode) |
| 157.0055 | C₆H₂F₂O₂⁺ | Cation from loss of NO₂ and H |
| 57.0549 | C₃H₇N⁺ | Protonated azetidine fragment |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To date, the crystal structure of this compound has not been deposited in public crystallographic databases. If a suitable single crystal were grown, this technique could confirm the connectivity of the atoms and provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.
Table 3: Hypothetical Crystallographic Data Parameters
| Parameter | Expected Data Type | Information Provided |
|---|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic | Basic symmetry of the unit cell |
| Space Group | e.g., P2₁/c | Detailed symmetry operations within the unit cell |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Å and ° | Size and shape of the repeating unit |
| Bond Lengths | Å | Distances between specific atoms (e.g., C-O, C-N, C-F) |
| Bond Angles | ° | Angles between three connected atoms (e.g., C-O-C) |
| Torsion Angles | ° | Conformation of the molecule (e.g., twist of the rings) |
Advanced Hyphenated Techniques for Comprehensive Analysis
To achieve a comprehensive analysis, mass spectrometry is often coupled with a separation technique, such as gas chromatography (GC-MS) or liquid chromatography (LC-MS). For a compound like this compound, which is a polar, non-volatile molecule, LC-MS would be the most appropriate hyphenated technique. This method would allow for the separation of the compound from any impurities or reactants from its synthesis mixture before it enters the mass spectrometer for detection and identification, ensuring analytical accuracy.
Table of Compounds Mentioned
| Compound Name |
|---|
Applications and Future Directions in Chemical Synthesis and Materials Science
Role as a Synthetic Building Block in Heterocyclic Chemistry
3-(2,5-Difluoro-4-nitrophenoxy)azetidine is a prime candidate for the synthesis of a diverse array of heterocyclic compounds. The strained four-membered azetidine (B1206935) ring can undergo various ring-opening or expansion reactions, while the electronically distinct aromatic ring provides a handle for nucleophilic aromatic substitution and other transformations.
The densely functionalized nature of this compound allows for its elaboration into a wide variety of novel fused, bridged, and spirocyclic azetidine-containing scaffolds. The presence of the reactive nitro group and fluorine atoms on the aromatic ring enables a range of chemical manipulations. For instance, the nitro group can be reduced to an amine, which can then participate in cyclization reactions to form fused heterocyclic systems. Furthermore, the fluorine atoms can be displaced by various nucleophiles, allowing for the introduction of additional functional groups and the construction of more complex molecular frameworks.
Research into the synthesis and diversification of functionalized azetidine ring systems has demonstrated their utility in generating lead-like molecules with potential applications in medicinal chemistry, particularly for targeting the central nervous system.
The unique combination of a strained azetidine ring and a highly functionalized aromatic moiety makes this compound a valuable precursor for a variety of advanced organic transformations. The azetidine ring itself can be a substrate for strain-release driven reactions, leading to the formation of larger, more complex heterocyclic structures.
The electron-withdrawing nature of the nitro group and fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide range of substituents, further expanding the synthetic utility of this building block. The selective reduction of the nitro group can also pave the way for subsequent derivatization, such as diazotization followed by Sandmeyer or Suzuki coupling reactions, to introduce further diversity.
| Transformation | Reagents/Conditions | Potential Products |
| Nitro Group Reduction | H₂, Pd/C or SnCl₂ | 3-(4-Amino-2,5-difluorophenoxy)azetidine |
| Nucleophilic Aromatic Substitution | Various Nucleophiles (e.g., amines, alkoxides) | Substituted phenoxyazetidine derivatives |
| Azetidine Ring Opening | Lewis acids, strong nucleophiles | Functionalized amino alcohol derivatives |
Potential as Ligands in Catalysis
The coordination chemistry of azetidine derivatives is an emerging field with significant potential. The nitrogen atom of the azetidine ring can act as a Lewis base, allowing it to coordinate to metal centers and form catalytically active complexes. The specific substituents on the azetidine ring and its attachments can be tailored to influence the steric and electronic properties of the resulting metal complex, thereby tuning its catalytic activity and selectivity.
Chiral, non-racemic azetidine derivatives have shown considerable promise as ligands in asymmetric catalysis. The rigid and constrained nature of the four-membered ring can create a well-defined chiral environment around a metal center, enabling high levels of enantioselectivity in a variety of chemical transformations. Azetidine-derived ligands have been successfully employed in reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. The rigidity of the azetidine scaffold can lead to enhanced control of the catalytic pocket, resulting in increased enantioselectivity.
The coordination behavior of functionalized azetidines has been investigated with various transition metals. Studies on tridentate and quadridentate azetidine derivatives have shown their ability to form stable complexes with metals like copper(II) and zinc(II). The resulting coordination geometries can vary, and the intermolecular interactions of these complexes are of interest for understanding catalyst-substrate associations. The specific electronic properties of the difluoronitrophenyl group in this compound could modulate the coordination properties of the azetidine nitrogen, potentially leading to novel catalytic activities.
| Metal Ion | Potential Coordination Geometry | Potential Catalytic Application |
| Copper(II) | Square-planar, Square-pyramidal | Oxidation reactions, Atom Transfer Radical Cyclization |
| Zinc(II) | Tetrahedral, Trigonal-bipyramidal | Lewis acid catalysis, Asymmetric additions |
| Palladium(II) | Square-planar | Cross-coupling reactions |
Exploration in Advanced Materials Development
The unique combination of a strained heterocyclic ring and a highly fluorinated and nitrated aromatic system suggests that this compound could be a valuable component in the development of advanced materials. The high fluorine content can impart properties such as increased thermal stability, chemical resistance, and altered electronic characteristics.
The development of novel energetic materials is one area where azetidine-based compounds have shown promise. The inherent ring strain of the azetidine nucleus can contribute to the energy content of a material. The presence of the nitro group, a common feature in energetic materials, further enhances this potential. Photochemical strategies have been employed for the synthesis of tunable azetidine-based energetic materials, highlighting the impact of stereochemistry on their physical properties. The scalability of such synthetic methods is crucial for their practical application. The incorporation of the 2,5-difluoro-4-nitrophenoxy moiety could be explored to fine-tune the energetic properties and sensitivity of new materials.
Integration into Polymeric Structures
The incorporation of azetidine derivatives into polymeric structures is a growing area of research, offering a pathway to novel materials with tailored properties. The strained azetidine ring is susceptible to ring-opening polymerization (ROP), which can proceed via cationic or anionic mechanisms to produce polyamines. digitellinc.comutwente.nl
Cationic Ring-Opening Polymerization (CROP): Azetidine and its derivatives can undergo CROP to form hyperbranched or linear polymers. utwente.nlresearchgate.net For a monomer like this compound, the polymerization would likely be initiated by a cationic species, leading to the formation of a poly(trimethyleneimine) backbone with pendant 2,5-difluoro-4-nitrophenoxy groups. The resulting polymer would have a high density of functional groups, which could be exploited for applications in coatings, adhesives, or as a scaffold for further chemical modification.
Anionic Ring-Opening Polymerization (AROP): While less common for simple azetidines, AROP can be achieved with activated azetidines. digitellinc.com The electron-withdrawing nature of the substituent in this compound might influence its suitability for AROP. This method can offer better control over the polymerization process, potentially leading to polymers with well-defined molecular weights and low dispersity. digitellinc.com
The integration of the 2,5-difluoro-4-nitrophenoxy group would imbue the resulting polymer with specific properties. The high polarity and potential for hydrogen bonding could enhance inter-chain interactions, affecting the material's thermal and mechanical properties. Furthermore, the aromatic units could be leveraged for applications in areas such as gas separation membranes or as matrices for hosting other functional molecules.
Table 1: Potential Polymerization Methods for this compound
| Polymerization Method | Initiator Type | Potential Polymer Structure | Key Features |
|---|---|---|---|
| Cationic Ring-Opening Polymerization (CROP) | Cationic (e.g., acids, alkylating agents) | Hyperbranched or linear poly(trimethyleneimine) with pendant groups | Well-established for azetidines; can lead to high molecular weight polymers. utwente.nlresearchgate.net |
| Anionic Ring-Opening Polymerization (AROP) | Anionic (e.g., organometallics) | Linear poly(trimethyleneimine) with pendant groups | Offers potential for controlled polymerization and block copolymer synthesis. digitellinc.com |
Optoelectronic Applications (considering the nitro and fluoro groups)
The electronic properties of this compound make it a candidate for investigation in optoelectronic materials. The combination of fluorine and nitro groups on the phenyl ring creates a strongly electron-deficient aromatic system.
Fluorine Substitution: The presence of fluorine atoms is known to lower both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels in organic materials. rsc.org This can facilitate electron injection and enhance the stability of the material against oxidative degradation, which is a crucial factor for the longevity of electronic devices. rsc.org
Nitro Group Substitution: The nitro group is a powerful electron-withdrawing group that can further modulate the electronic properties of the molecule. Aromatic nitro compounds have found use in the synthesis of dyes and other functional materials. numberanalytics.com The significant dipole moment induced by the nitro and fluoro substituents could lead to interesting non-linear optical (NLO) properties.
The combination of these features in this compound suggests its potential as a building block for:
n-type semiconductors: The electron-deficient nature of the aromatic ring could promote electron transport, making it suitable for use in organic field-effect transistors (OFETs) or as an electron-transporting layer in organic light-emitting diodes (OLEDs).
Non-linear optical materials: The high degree of polarization in the molecule could give rise to a significant second-order NLO response, which is desirable for applications in optical communications and data storage.
Fluorescent sensors: The nitroaromatic moiety can act as a quencher of fluorescence. It is conceivable that polymers or materials incorporating this unit could be designed to exhibit a "turn-on" fluorescence response upon the chemical reduction of the nitro group by specific analytes.
Green Chemistry Approaches in Azetidine Synthesis
Traditional methods for the synthesis of azetidines can involve harsh reaction conditions and the use of hazardous reagents. medwinpublishers.com However, recent advances in synthetic methodology are providing greener alternatives for the construction of the azetidine ring. researchgate.net
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. Schindler's laboratory reported an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes to synthesize azetidines using a photocatalyst. rsc.org This method utilizes light as a renewable energy source and often proceeds under mild conditions. Computational models are also being developed to predict the success of such photocatalytic reactions, reducing the need for extensive empirical screening. thescience.dev
Catalytic Intramolecular Cyclizations: The use of catalysts to promote the intramolecular cyclization of suitable precursors is another green approach. For instance, lanthanide(III) triflates have been shown to catalyze the intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. frontiersin.org Palladium-catalyzed intramolecular amination of unactivated C-H bonds has also been reported for the synthesis of azetidines. These catalytic methods reduce waste by avoiding the use of stoichiometric reagents.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. The one-pot synthesis of nitrogen-containing heterocycles, including azetidines, from alkyl dihalides and primary amines under microwave irradiation in an aqueous medium is an example of a greener synthetic route. organic-chemistry.org
These modern synthetic strategies offer pathways to azetidine derivatives that are more environmentally benign, aligning with the principles of green chemistry by reducing energy consumption, minimizing waste, and using catalysts in place of stoichiometric reagents.
Emerging Research Trends and Unexplored Chemical Space in Azetidine Chemistry
The field of azetidine chemistry is continually evolving, with several exciting trends shaping its future direction.
Strain-Release Driven Reactions: The inherent ring strain of azetidines (approximately 25.4 kcal/mol) is a key feature that drives their reactivity. rsc.org Researchers are increasingly harnessing this strain in novel chemical transformations. For example, strain-release homologation of azabicyclo[1.1.0]butanes provides a route to functionalized azetidines. rsc.org The development of new reactions that exploit the ring strain of azetidines to construct more complex molecular architectures is an active area of research.
Computational and Data-Driven Synthesis: The use of computational modeling to predict reaction outcomes and guide synthetic efforts is becoming more prevalent. thescience.dev As demonstrated in recent studies on azetidine synthesis, these models can prescreen potential starting materials and catalysts, accelerating the discovery of new reactions and expanding the accessible chemical space. thescience.dev
Diversity-Oriented Synthesis (DOS): Azetidines are being utilized as scaffolds in diversity-oriented synthesis to create libraries of complex and diverse molecules for biological screening. nih.gov The development of robust synthetic routes to densely functionalized azetidines allows for the generation of fused, bridged, and spirocyclic systems, providing access to novel chemical matter for drug discovery, particularly for targets in the central nervous system. nih.gov
Unexplored Chemical Space: While significant progress has been made, the chemistry of azetidines is less developed compared to other nitrogen heterocycles like aziridines and pyrrolidines. researchgate.net There is considerable opportunity to explore new methodologies for the enantioselective synthesis of substituted azetidines and to investigate their reactivity in a broader range of chemical transformations. The unique conformational constraints imposed by the four-membered ring can lead to unexpected reactivity and selectivity, opening up new avenues for synthetic innovation.
Table 2: Chemical Compounds Mentioned
| Compound Name | Role in Article |
|---|---|
| This compound | Subject of the article |
| 2-isoxazoline-3-carboxylates | Precursors in photocatalytic azetidine synthesis |
| cis-3,4-epoxy amines | Precursors in catalyzed azetidine synthesis |
| azabicyclo[1.1.0]butanes | Starting materials in strain-release homologation for azetidine synthesis |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 3-(2,5-difluoro-4-nitrophenoxy)azetidine?
- Methodology : A two-step approach is commonly employed:
Nitro-O-arylation : React 2,5-difluoro-4-nitrobenzene derivatives (e.g., 2,5-difluoro-4-nitrochlorobenzene) with azetidine under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxy-azetidine intermediate. Temperature control (~80–100°C) minimizes side reactions like ring-opening .
Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Purity is confirmed via HPLC (>95%) and NMR (e.g., absence of residual solvent peaks) .
Q. How do substituent positions (e.g., fluorine, nitro groups) influence the reactivity of intermediates during synthesis?
- Analysis : The electron-withdrawing nitro group at the para position activates the aromatic ring for nucleophilic substitution, while fluorine atoms at the 2- and 5-positions sterically hinder competing reactions. Computational studies (DFT) suggest that fluorine’s electronegativity stabilizes transition states, improving regioselectivity . Experimental data show that altering substituent positions (e.g., replacing 4-nitro with 3-nitro) reduces yields by 30–50% due to unfavorable resonance effects .
Q. What analytical techniques are critical for characterizing this compound?
- Protocol :
- NMR : ¹⁹F NMR distinguishes fluorine environments (δ -110 to -120 ppm for aromatic F; δ -140 ppm for aliphatic F in azetidine). ¹H NMR confirms azetidine ring integrity (δ 3.5–4.0 ppm, multiplet for CH₂ groups) .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 273.05).
- XRD : Single-crystal X-ray diffraction validates spatial arrangement of fluorine and nitro groups .
Advanced Research Questions
Q. How can enantioselective synthesis of azetidine derivatives be achieved, and what catalysts are effective?
- Mechanistic Insight : Chiral phosphoric acids (e.g., TRIP) catalyze asymmetric desymmetrization of prochiral azetidine precursors. Density functional theory (DFT) studies reveal that hydrogen-bonding interactions between the catalyst and substrate stabilize transition states, achieving enantiomeric excess (ee) >90% . Recent work with radical strain-release photocatalysis (e.g., iridium complexes) enables stereospecific C–H functionalization, expanding access to strained azetidine scaffolds .
Q. What strategies mitigate azetidine ring instability during functionalization?
- Solutions :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the azetidine nitrogen during harsh reactions (e.g., nitration).
- Lewis Acid Catalysis : TiCl₄ or AlCl₃ stabilizes the ring during Friedel-Crafts alkylation, preventing ring-opening by coordinating to the nitrogen lone pair .
- Low-Temperature Conditions : Reactions at ≤0°C minimize thermal degradation, as shown in studies of azetidine dimerization pathways .
Q. How do computational models explain contradictory substituent effects in azetidine synthesis?
- Case Study : In one study, 4-methoxy substituents (electron-donating) on aromatic amines blocked cyclization to azetidines, while 3-methoxy analogs proceeded efficiently. DFT calculations attribute this to destabilization of the transition state due to unfavorable orbital overlap in the 4-substituted case. Experimental validation via Hammett plots (ρ = +1.2) confirms electron-deficient aromatics favor azetidine formation .
Q. What are the pharmacological implications of fluorinated azetidine derivatives?
- Research Context : Fluorinated azetidines are explored as DPP-4 inhibitors (antidiabetic agents) and NLRP3 inflammasome inhibitors (anti-inflammatory). Structure-activity relationship (SAR) studies show that 2,5-difluoro substitution enhances metabolic stability (t₁/₂ >6 hrs in microsomes) compared to non-fluorinated analogs .
Q. How can data discrepancies in reaction yields be resolved when scaling up synthesis?
- Troubleshooting :
- Mass Transfer Limitations : Stirring rates >500 rpm and controlled reagent addition mitigate inhomogeneity in large batches.
- Byproduct Analysis : LC-MS identifies dimers or oxidized products (e.g., nitro-to-amine reduction byproducts), addressed via inert atmospheres (N₂/Ar) and antioxidant additives (e.g., BHT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
